alamethicin F50

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

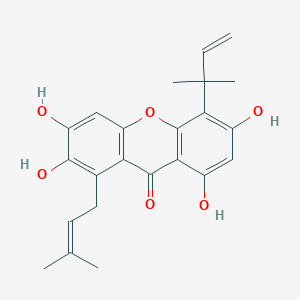

Alamethicin F50 is a type of peptide antibiotic produced by the soil bacterium Streptomyces alameensis. It has been studied extensively for its various biological properties, including its ability to inhibit the growth of a wide range of bacteria and fungi. In addition, this compound has been found to possess a number of other interesting biochemical and physiological effects.

Scientific Research Applications

Investigating Peptide Self-Assembly : Alamethicin F50/5 is used to study the self-assembly of amphipathic helical peptides in environments that mimic membranes (Milov et al., 2007).

Ion Channel Research : It induces voltage-dependent ion channels in lipid membranes, and its backbone is believed to play a role in ion conduction pathways (Bartucci et al., 2008).

Antibiotic Properties : this compound/5 exhibits potent antibiotic effects, binding to retinal rod outer segments and significantly activating current in the retina, particularly at low calcium concentrations (Aquila et al., 2013).

Antimicrobial Activity : Enhancing its antimicrobial activity against Gram-positive bacteria through the incorporation of N-terminal hydrophobic triazole substitutes (Das et al., 2017).

Cancer Research : Fluorine-containing this compound derivatives have shown similar potency against human cancer cell lines (Rivera-Chávez et al., 2017).

Membrane Permeability Studies : this compound's mechanism of membrane permeability, especially its ability to generate voltage-dependent pores in biomembranes, is a significant area of investigation (Jost et al., 2006).

Channel Formation in Biological Membranes : this compound/5 can form pore-like structures in photoreceptor rod outer segments isolated from frog retina (Vedovato et al., 2007).

Drug Delivery Research : Its interaction with polycations like poly-l-lysine, which block ion permeation through its channels, suggests a potential role in drug delivery systems (Rink et al., 2005).

Peptide Synthesis Techniques : Efficient synthesis methods for alamethicin analogs, including those with desired side-chain probes, are being developed, which is crucial for expanding its research applications (Peggion et al., 2004).

Mechanism of Action

Target of Action

Alamethicin F50, a neutral linear peptaibol complex with potent antibiotic activity , primarily targets lipid membranes . It acts as an ionophore, transporting ions through biological and artificial lipid membranes .

Mode of Action

This compound forms voltage-dependent ion channels in lipid bilayer membranes . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . This ability to transport cations through membranes is a key aspect of its mode of action .

Biochemical Pathways

It is known that it plays a role in the activation of ugts (uridine 5’-diphospho-glucuronosyltransferases) in human liver microsomes . This suggests that it may have a role in glucuronidation, a major phase II metabolic pathway in the liver.

Pharmacokinetics

It has been used in studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .

Result of Action

The primary result of this compound’s action is the formation of voltage-dependent ion channels in lipid bilayer membranes . This leads to the transport of ions across these membranes, which can disrupt normal cellular function and lead to cell death .

Action Environment

This compound is soluble in ethanol, methanol, DMF, and DMSO . Its action can be influenced by the lipid composition of the target membrane, the presence of other substances in the environment, and the pH and temperature of the environment . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Alamethicin F50 is a 20-amino acid channel-forming peptide antibiotic . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . It has the ability to transport cations through biological and artificial lipid membranes . Its function is similar to Gramicidin A in that it forms pores or channels in the membrane in a voltage-dependent manner .

Cellular Effects

This compound has been found to exhibit cytotoxic activity in the single digit µM range when evaluated against a panel of cancer cell lines . It also causes hemolysis of erythrocytes . The bioactivity results of this compound correlates with their hydrophobicity .

Molecular Mechanism

This compound forms voltage-dependent ion channels by aggregation of four to six molecules . It is hypothesized to be catalyzed by alamethicin synthase, a Nonribosomal peptide synthase (NRPS) first isolated in 1975 .

Temporal Effects in Laboratory Settings

This compound was found to be stable when stored in methanol at room temperature for one month . Its incorporation into membranes was found to be associated with changes in lipid mobility .

Metabolic Pathways

This compound can be used for the study of parallel Cytochrome P450 (CYP) and Uridine 5’-diphospho-glucuronosyltransferase (UGT) mediated metabolic pathways in microsomes .

Transport and Distribution

This compound has the ability to transport cations through biological and artificial lipid membranes . It forms pores or channels in the membrane in a voltage-dependent manner , which could influence its distribution within cells and tissues.

properties

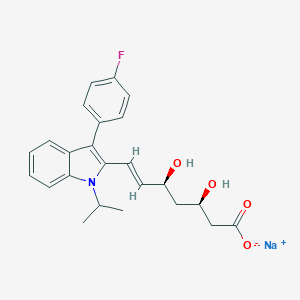

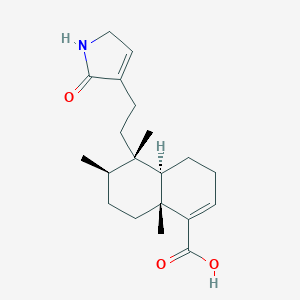

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZSDWIWYLTCKG-UTXLBGCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H151N23O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1963.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.